molecular formula C9H10ClNO2 B1654388 2-(Chloromethyl)-1-ethyl-4-nitrobenzene CAS No. 22490-32-0

2-(Chloromethyl)-1-ethyl-4-nitrobenzene

Cat. No.: B1654388
CAS No.: 22490-32-0
M. Wt: 199.63 g/mol
InChI Key: WZDFOTBBBHGNCZ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-ethyl-4-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a chloromethyl group at the second position, an ethyl group at the first position, and a nitro group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-ethyl-4-nitrobenzene typically involves the chloromethylation of 1-ethyl-4-nitrobenzene. This can be achieved through the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde is protonated to make the carbon more electrophilic, allowing it to be attacked by the aromatic pi-electrons of the benzene ring .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The process involves continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-ethyl-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as iron and hydrochloric acid.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Conducted under hydrogenation conditions or using chemical reductants in acidic media.

    Oxidation: Performed in aqueous or organic solvents with the oxidizing agent.

Major Products Formed

    Nucleophilic Substitution: Produces various substituted benzene derivatives depending on the nucleophile used.

    Reduction: Yields 2-(Aminomethyl)-1-ethyl-4-nitrobenzene or 2-(Aminomethyl)-1-ethyl-4-aminobenzene.

    Oxidation: Results in 2-(Chloromethyl)-1-carboxy-4-nitrobenzene.

Scientific Research Applications

2-(Chloromethyl)-1-ethyl-4-nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Utilized in the preparation of functional materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-ethyl-4-nitrobenzene depends on the specific application and the target molecule. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, facilitating the attack by nucleophiles. In reduction reactions, the nitro group undergoes a series of electron transfer steps, ultimately leading to the formation of an amino group. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.

Comparison with Similar Compounds

2-(Chloromethyl)-1-ethyl-4-nitrobenzene can be compared with other similar compounds, such as:

    2-(Chloromethyl)-1-methyl-4-nitrobenzene: Differing by the presence of a methyl group instead of an ethyl group, which can affect its reactivity and physical properties.

    2-(Chloromethyl)-1-ethyl-3-nitrobenzene: The position of the nitro group is different, which can influence the compound’s chemical behavior and applications.

    2-(Bromomethyl)-1-ethyl-4-nitrobenzene: The halogen atom is different, potentially leading to variations in reactivity and the types of reactions it undergoes.

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical properties.

Properties

IUPAC Name

2-(chloromethyl)-1-ethyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-7-3-4-9(11(12)13)5-8(7)6-10/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDFOTBBBHGNCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495094
Record name 2-(Chloromethyl)-1-ethyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22490-32-0
Record name 2-(Chloromethyl)-1-ethyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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